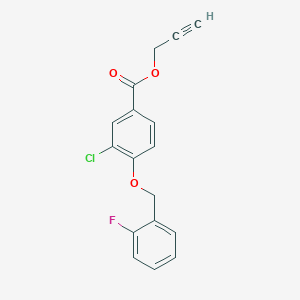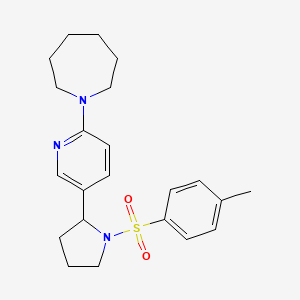
(R)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 5th position and a methyl group at the 4th position of the indane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amine group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and amination steps, as well as advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), sodium alkoxide (RO-Na+)
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
®-5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.
®-4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 5th position.
®-5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: Has a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
®-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
(1R)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3/t10-/m1/s1 |
InChI 键 |
GXDJVRBDDVPNPM-SNVBAGLBSA-N |
手性 SMILES |
CC1=C(C=CC2=C1CC[C@H]2N)Br |
规范 SMILES |
CC1=C(C=CC2=C1CCC2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
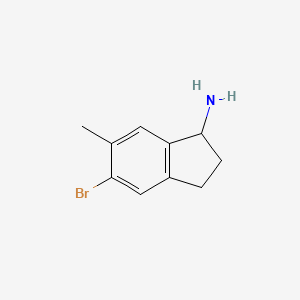
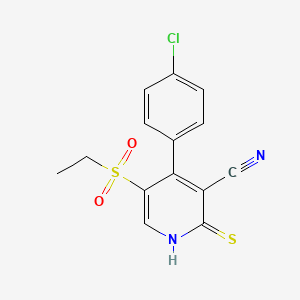
![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
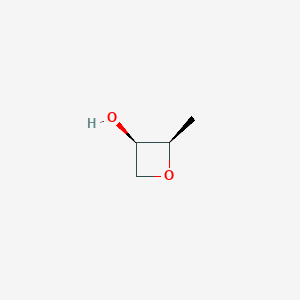

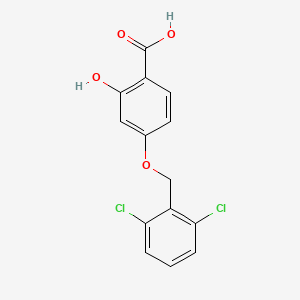
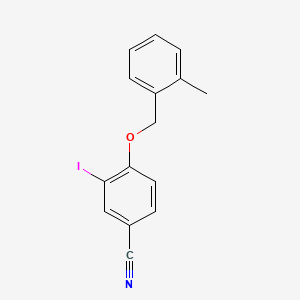
![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
